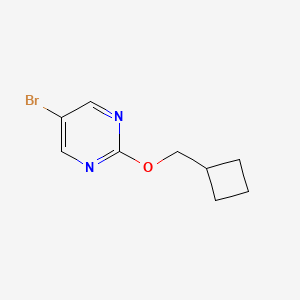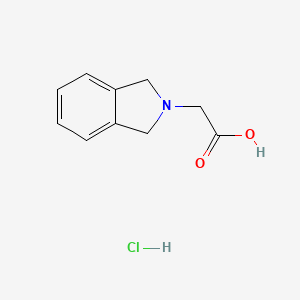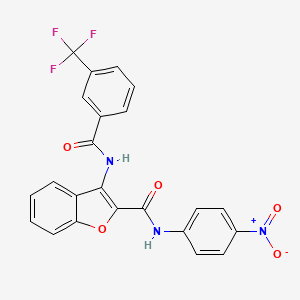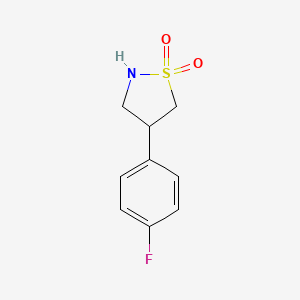
5-Bromo-2-(cyclobutylmethoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(cyclobutylmethoxy)pyrimidine is a chemical compound with the molecular formula C9H11BrN2O. It is a pyrimidine derivative, which means it is based on the pyrimidine ring structure, a six-membered ring with two nitrogen atoms at positions 1 and 3.
Mecanismo De Acción
Target of Action
Brominated pyrimidine nucleosides have been found to be of interest for their antiviral and antineoplastic properties.
Mode of Action
It is known that 5-bromo-2’-deoxyuridine, a related compound, shows in vivo antiviral activity through its incorporation into the dna of replicating cells as a structural analogue of thymidine .
Biochemical Pathways
It is known that halonucleosides have been used extensively as starting material for reactions in pyrimidine and purine nucleoside analogues .
Result of Action
It is known that radiolabeled 5-bromo- and 5-iodo-pyrimidine nucleoside analogues have been tested for their potential in diagnostic oncology .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclobutylmethoxy)pyrimidine typically involves the bromination of a pyrimidine precursor. One common method is the bromination of pyrimidine nucleosides using sodium monobromoisocyanurate (SMBI) as the brominating agent . The reaction is carried out under mild conditions, often at room temperature, and yields the desired brominated product in moderate to high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for higher efficiency and yield, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(cyclobutylmethoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with aryl or alkyl groups.
Aplicaciones Científicas De Investigación
5-Bromo-2-(cyclobutylmethoxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of nucleoside analogs and their interactions with biological systems.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(bromomethyl)pyrimidine: Another brominated pyrimidine derivative with similar chemical properties.
5-Bromo-2’-deoxyuridine: A well-known antiviral and anticancer agent that incorporates into DNA.
Uniqueness
5-Bromo-2-(cyclobutylmethoxy)pyrimidine is unique due to the presence of the cyclobutylmethoxy group, which may confer different chemical and biological properties compared to other brominated pyrimidine derivatives. This structural difference can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
5-bromo-2-(cyclobutylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-4-11-9(12-5-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQGMVUQULIJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2508853.png)

![1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2508857.png)

![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B2508862.png)
![2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2508864.png)

![5-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508867.png)



![2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2508871.png)
![1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2508872.png)
![[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B2508873.png)
